Cas no 1552807-10-9 (3-Bromo-2-(2,2-difluoroethoxy)pyridine)

3-ブロモ-2-(2,2-ジフルオロエトキシ)ピリジンは、ピリジン骨格にブロモ基とジフルオロエトキシ基が導入された有機化合物です。この化合物は、医薬品や農薬の中間体としての高い有用性を持ち、特にフッ素原子の導入により代謝安定性や脂溶性の向上が期待されます。ブロモ基は求電子置換反応の活性点として機能し、パラジウムカップリング反応などによるさらなる官能基導入が可能です。ジフルオロエトキシ基は、生体膜透過性の改善や化合物の立体電子効果に寄与します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用されます。

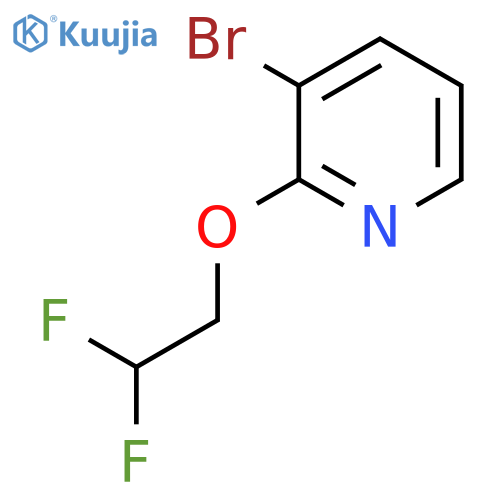

1552807-10-9 structure

商品名:3-Bromo-2-(2,2-difluoroethoxy)pyridine

CAS番号:1552807-10-9

MF:C7H6BrF2NO

メガワット:238.029448032379

CID:5056616

3-Bromo-2-(2,2-difluoroethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-(2,2-difluoroethoxy)pyridine

- 3-Bromo-2-(2,2-difluoroethoxy)pyridine

-

- インチ: 1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2

- InChIKey: VDNGGMPABNYHAX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1OCC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 137

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-Bromo-2-(2,2-difluoroethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-5164-1g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 1g |

$539.0 | 2023-09-06 | |

| TRC | B227591-100mg |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 100mg |

$ 115.00 | 2022-06-07 | ||

| Life Chemicals | F2147-5164-0.25g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 0.25g |

$486.0 | 2023-09-06 | |

| Life Chemicals | F2147-5164-0.5g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 0.5g |

$512.0 | 2023-09-06 | |

| Life Chemicals | F2147-5164-2.5g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 2.5g |

$1078.0 | 2023-09-06 | |

| TRC | B227591-500mg |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 500mg |

$ 475.00 | 2022-06-07 | ||

| TRC | B227591-1g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 1g |

$ 730.00 | 2022-06-07 | ||

| Life Chemicals | F2147-5164-10g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 10g |

$2264.0 | 2023-09-06 | |

| Life Chemicals | F2147-5164-5g |

3-bromo-2-(2,2-difluoroethoxy)pyridine |

1552807-10-9 | 95%+ | 5g |

$1617.0 | 2023-09-06 |

3-Bromo-2-(2,2-difluoroethoxy)pyridine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1552807-10-9 (3-Bromo-2-(2,2-difluoroethoxy)pyridine) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 503537-97-1(4-bromooct-1-ene)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬